Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Lipophilicity Drug-likeness Permeability

Researchers sourcing CLK inhibitors often encounter uncharacterized analogs that introduce uncontrolled variables in kinase selectivity assays. This compound provides a precisely defined pyridazine-piperazine scaffold with key physicochemical parameters (MW 364.5, XLogP3 3.5, TPSA 49.3 Ų, 0 HBD) critical for CNS target engagement and assay reproducibility. - Differentiated by a cyclopentanecarbonyl group absent in simpler piperazine analogs, enabling SAR exploration of N-acyl substituent effects on CLK1-4 isoform selectivity. - Zero HBD count and moderate lipophilicity predict superior BBB penetration vs. fused heterocyclic CLK inhibitors (e.g., T025, TPSA ≈81 Ų), making it suitable for neurodegenerative disease models. - BenchChem ensures consistent quality and reliable global logistics, minimizing procurement lead times for time-sensitive medicinal chemistry campaigns.

Molecular Formula C22H28N4O
Molecular Weight 364.493
CAS No. 1021035-63-1
Cat. No. B2420510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
CAS1021035-63-1
Molecular FormulaC22H28N4O
Molecular Weight364.493
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4)C
InChIInChI=1S/C22H28N4O/c1-16-7-8-19(15-17(16)2)20-9-10-21(24-23-20)25-11-13-26(14-12-25)22(27)18-5-3-4-6-18/h7-10,15,18H,3-6,11-14H2,1-2H3
InChIKeyWXDXVHJEEMWMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone: Physicochemical & Structural Profile


Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1021035-63-1) is a heterocyclic small molecule featuring a pyridazine core substituted with a 3,4-dimethylphenyl group and a cyclopentanecarbonyl-piperazine moiety [1]. It belongs to the class of piperazinyl-pyridazine derivatives, which have been investigated in patents as inhibitors of cdc2-like kinases (CLKs) and as ligands for various CNS targets [2]. Its computed physicochemical profile includes a molecular weight of 364.5 g/mol, XLogP3 of 3.5, topological polar surface area of 49.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1].

Differentiation from Generic Pyridazine-Piperazine Analogs


In the pyridazine-piperazine chemical space, minor structural modifications produce substantial shifts in kinase selectivity, lipophilicity, and hydrogen-bonding capacity that directly affect target engagement and off-target profiles. The presence of the cyclopentanecarbonyl group on the piperazine ring distinguishes this compound from close analogs such as the unsubstituted piperazine derivative 3-(2,4-dimethylphenyl)-6-(piperazin-1-yl)pyridazine (CAS 933731-19-2) or the well-characterized pan-CLK inhibitor T025 (CAS 2407433-00-3). Unlike T025, which is a 6,6-fused heterocyclic system, this compound presents a monocyclic pyridazine core with a distinct substitution pattern. Differences in LogP (3.5 vs. higher for highly rigid fused systems), TPSA (49.3 Ų), and the zero hydrogen bond donor count directly impact membrane permeability and solubility—parameters critical for in vitro assay reproducibility and in vivo pharmacokinetics [1]. Generic substitution without verifying these specific properties risks introducing uncontrolled variables in kinase profiling and cellular assay contexts [2].

Quantitative Differentiation Evidence


Lipophilicity vs. Unsubstituted Piperazine Analog

The target compound exhibits an XLogP3 of 3.5, whereas the unsubstituted piperazine analog 3-(2,4-dimethylphenyl)-6-(piperazin-1-yl)pyridazine (CAS 933731-19-2) has a computed XLogP3 of approximately 2.6 [1]. The cyclopentanecarbonyl group contributes approximately +0.9 log units of lipophilicity. This difference is substantial for blood-brain barrier penetration and non-specific protein binding considerations in CNS-targeted kinase programs [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donors vs. T025

Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone has zero hydrogen bond donors (HBD = 0), whereas the pan-CLK inhibitor T025 (CAS 2407433-00-3) contains two hydrogen bond donors from secondary amine groups . HBD count is a key determinant of solubility and oral bioavailability per Lipinski's Rule of Five. The absence of HBDs in the target compound may reduce aqueous solubility but enhance passive membrane diffusion relative to T025 [1].

Hydrogen bonding Solubility Kinase selectivity

Topological Polar Surface Area (TPSA) for CNS Penetration

The target compound has a topological polar surface area (TPSA) of 49.3 Ų, which falls within the optimal range (<60-70 Ų) associated with CNS penetration potential [1]. In contrast, T025 has a TPSA of approximately 81 Ų due to its fused heterocyclic system with additional nitrogen atoms, placing it near or above the typical CNS drug-likeness threshold . Compounds with TPSA values below 60 Ų have been statistically associated with higher blood-brain barrier penetration rates in medicinal chemistry datasets [1].

CNS drug-likeness TPSA Blood-brain barrier

Rotatable Bond Count & Conformational Flexibility

The target compound possesses 3 rotatable bonds, whereas T025 has 4 rotatable bonds, and the unsubstituted piperazine analog (CAS 933731-19-2) has only 2 rotatable bonds [1]. The intermediate rotatable bond count of the target compound provides a balance between conformational pre-organization and induced-fit binding capacity. The cyclopentanecarbonyl group introduces one additional rotatable bond vs. the unsubstituted analog while maintaining fewer degrees of freedom than T025, potentially reducing entropic penalties upon kinase ATP-pocket binding [2].

Conformational flexibility Binding entropy Selectivity

Recommended Application Scenarios


Kinase Selectivity Profiling for CLK/DYRK

This compound is structurally positioned within the pyridazine-piperazine class claimed in Takeda's CLK inhibitor patent family (US 10,981,934 B2) [1]. Its monocyclic pyridazine core with cyclopentanecarbonyl substitution offers a differentiated scaffold from the well-characterized fused heterocyclic CLK inhibitors such as T025. Researchers conducting kinase selectivity panels can deploy this compound to investigate how the cyclopentanecarbonyl group affects CLK1-4 isoform selectivity relative to the unsubstituted piperazine analog or T025. The compound's zero HBD count and moderate lipophilicity (XLogP3 = 3.5) may yield a selectivity fingerprint distinct from more polar, HBD-containing alternatives [2].

CNS Penetration Feasibility in Neurodegenerative Models

With a TPSA of 49.3 Ų and XLogP3 of 3.5, this compound falls within the favorable CNS drug-like chemical space (TPSA < 60 Ų) [1]. Its zero hydrogen bond donor count further supports passive BBB penetration potential, making it a suitable candidate for preclinical evaluation in neurodegenerative disease models where central target engagement of CLK or related kinases is hypothesized. Compared to T025 (TPSA ≈ 81 Ų), the target compound is predicted to exhibit superior BBB penetration based on established TPSA-based CNS MPO scoring metrics [2].

SAR of Piperazine N-Substitution

The cyclopentanecarbonyl group attached to the piperazine nitrogen represents a key SAR handle absent in simpler analogs like 3-(2,4-dimethylphenyl)-6-(piperazin-1-yl)pyridazine [1]. Medicinal chemistry teams can use this compound as a reference point for exploring the impact of N-acyl substituents (cyclopropyl, cyclohexyl, benzoyl) on kinase binding affinity and selectivity. The 3 rotatable bond count provides a baseline conformational flexibility that may be tuned by adding or removing substituents, enabling systematic SAR campaigns around the piperazine N-position [2].

In Vitro ADME Comparator for Pyridazine-Piperazine Series

As a compound with well-defined physicochemical properties (MW 364.5, XLogP3 3.5, TPSA 49.3 Ų, HBD 0, HBA 4) [1], this molecule can serve as an in vitro ADME reference standard when evaluating new chemical entities within the pyridazine-piperazine series. Its moderate lipophilicity and absence of hydrogen bond donors provide a benchmark for assessing how structural modifications affect microsomal stability, plasma protein binding, and Caco-2 permeability in head-to-head comparative assays.

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